molecular formula C18H19ClN2O3 B4701168 4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide

4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide

Cat. No.: B4701168
M. Wt: 346.8 g/mol
InChI Key: GSFUXDATUUWQDY-UHFFFAOYSA-N
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Description

4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide is a useful research compound. Its molecular formula is C18H19ClN2O3 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.1084202 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that similar compounds, such as mcpb (4-(4-chloro-2-methylphenoxy)butanoic acid), are used as herbicides . Herbicides typically target enzymes or proteins that are essential for plant growth and development.

Mode of Action

Similar compounds like mcpb are known to interfere with plant growth hormones . They mimic the action of these hormones, leading to uncontrolled growth and eventually the death of the plant.

Biochemical Pathways

Mcpb and similar compounds are known to affect the pathways related to plant growth and development . They can disrupt the normal functioning of these pathways, leading to detrimental effects on the plant.

Pharmacokinetics

It is known that mcpb is chemically stable and resistant to hydrolysis at ph 5-9 . It has a logP value greater than 2.37 at pH 5, indicating that it is lipophilic and may be absorbed well in the body .

Result of Action

Mcpb and similar compounds are known to cause uncontrolled growth in plants, leading to their death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide. For instance, MCPB is stable to sunlight, and its solutions degrade with a half-life of 2.2 days . It is also stable to aluminium, tin, and iron up to 150 °C . These properties suggest that the compound may remain active in various environmental conditions.

Properties

IUPAC Name

4-[4-(4-chloro-2-methylphenoxy)butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-12-11-14(19)6-9-16(12)24-10-2-3-17(22)21-15-7-4-13(5-8-15)18(20)23/h4-9,11H,2-3,10H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFUXDATUUWQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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